1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)-
CAS No.: 136994-98-4
Cat. No.: VC17192491
Molecular Formula: C15H11N3O2S
Molecular Weight: 297.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136994-98-4 |
|---|---|
| Molecular Formula | C15H11N3O2S |
| Molecular Weight | 297.3 g/mol |
| IUPAC Name | 1-(3-nitrophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
| Standard InChI | InChI=1S/C15H11N3O2S/c19-18(20)11-5-3-4-10(8-11)15-17-13-7-2-1-6-12(13)16-14(17)9-21-15/h1-8,15H,9H2 |
| Standard InChI Key | JPYOBZYHHWLYHI-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Physicochemical Properties
The compound has the molecular formula C₁₅H₁₁N₃O₂S and a molecular weight of 297.3 g/mol. Its IUPAC name, 1-(3-nitrophenyl)-1,3-dihydro- thiazolo[3,4-a]benzimidazole, reflects the fusion of a thiazole ring (positions 1–3) with a benzimidazole system (positions 3a–8a) and a 3-nitrophenyl group at position 1 . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 136994-98-4 | |
| Molecular Weight | 297.3 g/mol | |
| XLogP3 | 3.2 (estimated) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 5 |
Spectral Data and Structural Confirmation
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming its structure. For analogous thiazolobenzimidazoles, ¹H-NMR spectra typically show:
-
δ 4.3–4.6 ppm: Doublets for the diastereotopic protons at C-3 of the thiazole ring .
-
δ 6.8–8.1 ppm: Multiplet signals for aromatic protons from the benzimidazole and nitrophenyl groups .
-
δ 3.6–3.8 ppm (if present): Methoxy substituents in modified derivatives .
¹³C-NMR data for related compounds reveal signals at:
Synthetic Methodologies
General Synthesis of Thiazolobenzimidazoles
The synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles typically involves:
-
Cyclocondensation: Reaction of 2-mercaptobenzimidazole with α-halo ketones or aldehydes .
-
Aryl Substitution: Introduction of aryl groups (e.g., 3-nitrophenyl) via Ullmann coupling or nucleophilic aromatic substitution .
For 1-(3-nitrophenyl)- derivatives, a representative protocol includes:
-
Step 1: Synthesis of the thiazolo[3,4-a]benzimidazole core using 2-mercaptobenzimidazole and chloroacetaldehyde .
-
Step 2: Nitration of the phenyl ring at position 3 using nitric acid/sulfuric acid, followed by purification via column chromatography.
Optimization Challenges
Key challenges in synthesis include:
-
Regioselectivity: Ensuring nitration occurs exclusively at the 3-position of the phenyl ring.
-
Stability: The nitro group may undergo reduction under harsh reaction conditions, necessitating controlled environments .
Structural and Electronic Features
X-ray Crystallography (Hypothetical Analysis)
While no crystal structure is reported for this specific derivative, analogs like 1-(2,6-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole exhibit:
-
Planar benzimidazole core: Facilitates π-π stacking interactions .
-
Twisted thiazole ring: Dihedral angle of ~30° relative to the benzimidazole plane .
Computational Insights
Density functional theory (DFT) studies on similar compounds predict:
-
Electron-withdrawing effects: The nitro group reduces electron density at C-1, enhancing electrophilicity.
-
Frontier molecular orbitals: Lowest unoccupied molecular orbital (LUMO) localized on the nitro group, suggesting sites for nucleophilic attack.
Applications in Drug Development
Lead Optimization Strategies
To address limitations, researchers propose:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume